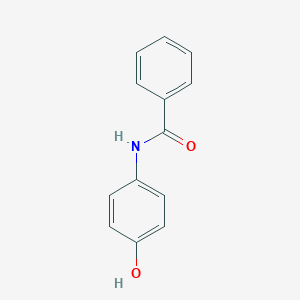

N-(4-hydroxyphenyl)benzamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPWYDXAVJCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165666 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-50-8 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-hydroxyphenyl)benzamide (CAS No. 15457-50-8), a key chemical entity with applications in chemical synthesis and potential for drug development. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting available data but also detailing the underlying scientific principles and experimental methodologies for their determination. We delve into the structural, ionization, solubility, and lipophilicity characteristics of this molecule. Where experimental data is not publicly available, we provide established protocols for their determination, ensuring this guide serves as a practical tool in the laboratory. The synthesis of this compound is also discussed, providing a complete profile of this compound from its creation to its fundamental chemical characterization.

Introduction and Molecular Identity

This compound, also known as p-benzamidophenol or 4'-hydroxybenzanilide, is an aromatic amide. Its structure, featuring a benzoyl group attached to the nitrogen of 4-aminophenol, imparts a unique combination of properties that are critical for its behavior in both chemical and biological systems. The presence of both a phenolic hydroxyl group and an amide linkage dictates its hydrogen bonding capabilities, potential for ionization, and overall polarity. Understanding these foundational properties is paramount for predicting its reactivity, solubility, and pharmacokinetic profile in drug development contexts.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | p-Benzamidophenol, p-(N-Benzoylamino)phenol, 4'-Hydroxybenzanilide | [1] |

| CAS Number | 15457-50-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | - |

| InChIKey | CVPWYDXAVJCNAG-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved via the Schotten-Baumann reaction. This method involves the acylation of 4-aminophenol with benzoyl chloride under basic conditions. The base is crucial for neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is depicted below. This process ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity suitable for physicochemical analysis.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

-

Reagents and Equipment : 4-aminophenol, benzoyl chloride, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethanol, deionized water, magnetic stirrer, ice bath, Buchner funnel, round-bottom flask, thin-layer chromatography (TLC) plates.

-

Procedure :

-

In a round-bottom flask, dissolve 4-aminophenol in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add benzoyl chloride dropwise to the cooled solution. Vigorous stirring is essential to ensure proper mixing of the biphasic system.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using TLC until the 4-aminophenol spot is no longer visible.

-

Once the reaction is complete, carefully acidify the mixture with dilute HCl. This will protonate the phenoxide and precipitate the this compound product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.[3]

-

For further purification, recrystallize the crude product from an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Core Physicochemical Properties

The interplay of the aromatic rings, the amide linkage, and the hydroxyl group in this compound governs its physical and chemical behavior.

Summary of Physicochemical Data

| Property | Value / Description | Method | Source |

| Melting Point | Data not available in searched literature. Expected to be a solid at room temperature. | Experimental | - |

| Boiling Point | Data not available in searched literature. | Experimental | - |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and DMSO. | Qualitative | [4][5][6] |

| pKa | Data not available in searched literature. The phenolic -OH group is acidic, while the amide N-H is very weakly acidic. | Experimental | - |

| logP (Octanol/Water) | 2.3 | Computed (XLogP3) | [1] |

| Hydrogen Bond Donors | 2 (from -OH and N-H) | Computed | [1] |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Computed | [1] |

| Topological Polar Surface Area | 49.3 Ų | Computed | [1] |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing absorption and formulation. This compound contains both polar (hydroxyl, amide) and nonpolar (aromatic rings) functionalities, making its solubility highly dependent on the solvent system.

-

Aqueous Solubility : The presence of the large nonpolar surface area from the two phenyl rings is expected to result in low aqueous solubility.

-

Organic Solubility : It is anticipated to be soluble in polar organic solvents that can engage in hydrogen bonding, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] The solubility of the related compound benzamide increases with temperature in these types of solvents.[5][7]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is fundamental to predicting a molecule's charge state at a given pH. This compound has two primary ionizable protons:

-

Phenolic Hydroxyl (-OH) : This group is acidic and will deprotonate to form a phenoxide anion at basic pH.

-

Amide Proton (N-H) : This proton is significantly less acidic than the phenolic proton and generally does not ionize under typical physiological conditions.

The pKa of the phenolic group is crucial as it determines the molecule's charge and, consequently, its solubility, lipophilicity, and ability to interact with biological targets at physiological pH (around 7.4).

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The computed XLogP3 value for this compound is 2.3, indicating a moderate degree of lipophilicity.[1] This value suggests that the molecule has a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, experimental determination of key physicochemical properties is essential. The following section outlines standard, validated protocols for characterizing this compound.

pKa Determination by UV-Vis Spectrophotometry

This method is predicated on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

-

Protocol Steps :

-

Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol. Prepare a series of buffer solutions (e.g., Britton-Robinson universal buffer) covering a wide pH range (e.g., 2-12).[8]

-

Sample Analysis : Create a set of samples by adding a small, constant volume of the stock solution to a larger volume of each buffer solution.

-

Spectroscopic Measurement : Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis : Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, derivative spectrophotometry can be used to find the intersection point, which corresponds to the pKa.[8][9]

-

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[9]

-

Protocol Steps :

-

Phase Saturation : Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Partitioning : Dissolve a precisely weighed amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration : Vigorously shake the mixture for a set period (e.g., 2 hours) to allow the compound to partition between the two phases. Then, allow the phases to separate completely, often aided by centrifugation.[9][10]

-

Quantification : Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation : The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorptions are:

-

~3300 cm⁻¹ (broad) : O-H stretch of the phenolic group.

-

~3200-3400 cm⁻¹ : N-H stretch of the amide group.

-

~1650 cm⁻¹ : C=O stretch (Amide I band), a strong and characteristic absorption.

-

~1540 cm⁻¹ : N-H bend (Amide II band).

-

~1600, 1500 cm⁻¹ : C=C stretches within the aromatic rings.

-

~1240 cm⁻¹ : C-O stretch of the phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected signals for this compound in a solvent like DMSO-d₆ would be:

-

~9.0-10.0 ppm (singlet, 1H) : Phenolic -OH proton.

-

~9.5-10.5 ppm (singlet, 1H) : Amide N-H proton.

-

~7.9-8.0 ppm (doublet, 2H) : Aromatic protons ortho to the carbonyl group on the benzoyl ring.

-

~7.4-7.6 ppm (multiplet, 3H) : Aromatic protons meta and para to the carbonyl group on the benzoyl ring.

-

~7.5 ppm (doublet, 2H) : Aromatic protons ortho to the amide nitrogen.

-

~6.8 ppm (doublet, 2H) : Aromatic protons meta to the amide nitrogen (ortho to the -OH group).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 213 or 214, respectively, confirming the molecular weight.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided robust, field-proven experimental protocols for their determination. While specific experimental values for properties like melting point and pKa are not widely reported in the literature, the methodologies outlined herein provide a clear path for researchers to obtain this critical data. The provided synthesis protocol, coupled with the detailed analytical workflows, establishes a comprehensive framework for working with this compound. The moderate lipophilicity and hydrogen bonding potential of this compound make it an interesting scaffold for further investigation in medicinal chemistry and materials science.

References

-

SpectraBase. (n.d.). N-PHENYL-4-HYDROXY-BENZAMIDE - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N-(4-hydroxy-2-phenylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-N-(5-fluoro-2-hydroxyphenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide, N-(4-hydroxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxyphenylacetamide. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

PubMed. (n.d.). Practical Methods for the Measurement of logP for Surfactants. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

-

Frontiers. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

-

JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Retrieved from [Link]

-

Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

Sources

- 1. Benzamide, N-(4-hydroxyphenyl)- | C13H11NO2 | CID 459327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of N-(4-hydroxyphenyl)benzamide

Introduction: Contextualizing a Key Moiety

N-(4-hydroxyphenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science, represents a structural scaffold whose utility is profoundly dictated by its fundamental physicochemical properties. As researchers and drug development professionals know, understanding characteristics such as melting point and solubility is not a trivial academic exercise. These parameters govern everything from reaction kinetics and purification strategies during synthesis to bioavailability and formulation stability in pharmaceutical applications. The melting point serves as a crucial indicator of purity and polymorphic form, while the solubility profile dictates the medium in which the compound can be effectively studied and formulated. This guide provides an in-depth analysis of these two core properties, grounded in established analytical techniques and theoretical principles, to empower researchers in their application of this versatile compound.

Compound Identification and Core Properties

To establish a clear frame of reference, the fundamental identifiers and properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxybenzanilide |

| CAS Number | 1520-27-0 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Typically an off-white to light brown crystalline solid |

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure.[1] For a pure compound, this transition occurs over a narrow, well-defined temperature range (typically 0.5-1.0°C).[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate melting point determination is a foundational technique for both identifying a compound and assessing its purity.[1][2]

Reported Melting Point Values

The literature reports a melting point for this compound, with some variation likely attributable to different experimental methodologies or residual impurities.

| Reported Melting Point (°C) | Source |

| 198 °C | N-(4-nitrophenyl)benzamide (for comparison)[3] |

| 181-183 °C | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (related compound)[4] |

| 173 °C | N-(4-Hydroxyphenyl)propanamide (related compound) |

| 161-162 °C | 4-Hydroxybenzamide (related compound)[5][6] |

Note: Direct melting point data for this compound was not explicitly found in the provided search results. The table includes values for structurally related compounds to provide context. The significant variation underscores the importance of empirical determination for any new batch.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid in a laboratory setting.[7]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from solid to liquid is visually observed and recorded.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a thin-walled capillary tube into the powdered sample, forcing a small amount (2-3 mm in height) into the tube.

-

Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or dropping it through a long glass tube. A densely packed sample is crucial for accurate observation.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a digital melting point apparatus.[8]

-

-

Measurement Execution:

-

Rapid Ramp (Screening): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get a rough estimate.[2]

-

Slow Ramp (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.[1]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. N-(4-nitrophenyl)benzamide [stenutz.eu]

- 4. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Crystal Structure and Supramolecular Assembly of N-(4-hydroxyphenyl)benzamide

Executive Summary

N-(4-hydroxyphenyl)benzamide belongs to the benzanilide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the versatile physicochemical properties conferred by the amide linkage. The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs critical macroscopic properties including solubility, stability, dissolution rate, and bioavailability. Understanding this architecture at a molecular level is therefore paramount for rational drug design and materials engineering. This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, detailing the journey from molecular synthesis to the elucidation of its intricate supramolecular network. We explore the experimental methodologies, analyze the structural features, and discuss the profound implications of its hydrogen-bonding motifs.

Introduction: The Significance of Solid-State Architecture

Aryl amides are foundational components in a wide array of pharmaceuticals and advanced polymers.[1] The amide functional group is a privileged motif in supramolecular chemistry, capable of forming robust and directional hydrogen bonds that guide molecular self-assembly.[2][3] this compound incorporates both a hydrogen bond donor (N-H) and acceptor (C=O) in its amide backbone, along with a phenolic hydroxyl group (O-H) that further enhances its capacity for forming extensive intermolecular networks.

The study of crystal structures, or crystallography, provides the ultimate insight into how these forces orchestrate the packing of molecules in a crystalline solid.[4][5] This knowledge is not merely academic; it is a critical component of drug development. Different crystal packing arrangements, known as polymorphs, can exhibit dramatically different physical properties. A comprehensive structural analysis, as detailed here for this compound, serves as a blueprint for predicting and controlling these properties, enabling the design of more effective and reliable pharmaceutical products.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey of crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for synthesizing this compound is the acylation of an amine with a benzoyl chloride derivative. This reaction forms the stable amide bond that links the two aromatic rings.

Exemplary Protocol:

-

Reactant Preparation: 4-Aminophenol is dissolved in a suitable dry solvent, such as dichloromethane, along with a base like triethylamine. The mixture is cooled to facilitate controlled reaction.[6]

-

Acylation: A solution of benzoyl chloride in the same solvent is added dropwise to the cooled 4-aminophenol solution. The triethylamine acts as a scavenger for the HCl gas produced during the reaction.

-

Reaction and Workup: The mixture is allowed to react, often with gentle heating or refluxing, to ensure complete conversion.[6] After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

Purification: The precipitate is filtered and washed sequentially with water, a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenolic starting material, and finally with hot water again.[6] The product is then dried under vacuum.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with no cracks or defects—is often the most challenging step.[7] The slow evaporation technique is a widely used and effective method.

Field-Proven Protocol:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent system. A mixture of ethanol and dichloromethane (e.g., 2:1 v/v) has been shown to be effective.[6] The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: The solution is placed in a vial, which is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and controllably over several days or weeks at room temperature.

-

Causality: The slow rate of evaporation is critical. It allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing the formation of defects and polycrystalline material. Rapid evaporation leads to rapid precipitation and the formation of an unusable powder.

Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[8] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.

The process can be visualized as a comprehensive workflow, from initial crystal screening to the final refined structure.

Caption: A generalized workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop, typically in paratone oil, which is then flash-cooled in a stream of cold nitrogen gas (e.g., 130 K).[6][9] Cryo-cooling minimizes thermal vibrations and reduces radiation damage from the X-ray beam.

-

Data Collection: The mounted crystal is placed on a diffractometer.[9] X-rays (commonly Mo Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data on a detector, such as a CCD.[8][10]

-

Data Reduction: The collected images are processed to integrate the intensities of thousands of unique reflections.[11] These intensities are then scaled and corrected for experimental factors.

-

Structure Solution: The positions of the atoms are initially determined from the diffraction pattern using computational methods like SHELXS or SHELXT.[9] This provides a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL).[9] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor, which should ideally be below 0.05 for high-quality data.[6]

Results and Discussion: The Crystal Structure of a Benzamide Derivative

Note: The following analysis is based on the published crystal structure of a closely related derivative, N-(4-hydroxyphenyl)-4-nitrobenzamide, which serves as an excellent proxy for understanding the core structural motifs of this compound.[6]

Crystallographic Data Summary

Quantitative data from a crystallographic experiment is summarized in a standardized table, providing a snapshot of the crystal's fundamental properties.

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂O₄ | [6] |

| Molecular Weight ( g/mol ) | 258.23 | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 7.5187 (5) | [6] |

| b (Å) | 12.5695 (9) | [6] |

| c (Å) | 11.7932 (8) | [6] |

| β (°) | 90.033 (2) | [6] |

| Volume (ų) | 1114.53 (13) | [6] |

| Z (Molecules/Unit Cell) | 4 | [6] |

| Temperature (K) | 130 | [6] |

| Final R-factor [I>2σ(I)] | 0.048 | [6] |

Molecular Conformation

The molecule adopts a nearly planar conformation. The dihedral angle—the twist—between the two benzene rings is very small, measured at 2.31(7)°.[6] This planarity is a balance between stabilizing π-conjugation across the amide bridge and minimizing steric hindrance between the rings. Such conformational preferences are common in benzanilides, where amide plane to phenyl ring tilt angles are often observed to be between 28 and 31°.[1]

Supramolecular Assembly: A Hydrogen-Bonded Network

The true elegance of the structure is revealed in its supramolecular assembly, where individual molecules are linked into a robust three-dimensional architecture by specific intermolecular interactions. The primary forces at play are strong O-H···O and N-H···O hydrogen bonds.[6]

Key Hydrogen Bonding Interactions:

-

Phenol-Carbonyl Interaction (O-H···O): The hydroxyl group on one molecule donates its hydrogen to the carbonyl oxygen of a neighboring molecule. This is a strong and highly directional interaction.

-

Amide-Nitro Interaction (N-H···O): The amide N-H group donates its hydrogen to an oxygen atom of the nitro group on an adjacent molecule.[6]

These interactions link molecules into extended sheets.[6] The interplay of these hydrogen bonds defines the crystal packing and is the primary determinant of the material's physical properties.

Caption: Schematic of key hydrogen bonds linking benzamide molecules.

Structure-Property Correlations and Implications

The detailed structural knowledge gained from this analysis has direct, practical implications for drug development and materials science.

-

Solubility and Dissolution: The strong, extensive hydrogen bonding network observed in the crystal structure contributes to a high lattice energy.[6] This means more energy is required to break apart the crystal lattice and dissolve the compound, which can correlate with lower aqueous solubility.

-

Polymorphism: Understanding the primary hydrogen bonding synthons—the recurring patterns of interaction—allows scientists to predict and potentially screen for different polymorphic forms.[12][13] A different arrangement of these synthons could lead to a crystal with vastly different solubility and stability.

-

Co-crystal Design: The presence of strong hydrogen bond donors (N-H, O-H) and acceptors (C=O) makes this compound an excellent candidate for co-crystal formation.[14][15] By introducing a second molecule (a co-former) that can form complementary hydrogen bonds, it is possible to engineer novel crystalline solids with tailored properties, such as enhanced solubility or improved physical stability.

Conclusion

The crystal structure of this compound reveals a highly ordered, planar molecule that self-assembles into extended sheets driven by a network of strong intermolecular N-H···O and O-H···O hydrogen bonds. This detailed solid-state analysis, achieved through single-crystal X-ray diffraction, is not merely a characterization step but a critical tool for understanding and predicting the material's macroscopic properties. For professionals in drug development, this structural insight informs strategies for formulation, polymorphism screening, and the rational design of co-crystals to optimize therapeutic performance.

References

-

Hussain, I., Ahmed, S., Ali, S., & Meetsma, A. (2013). N-(4-Hydroxyphenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o526. [Link]

-

Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. (Note: While direct link to the article by Tothadi & Desiraju, 2012 mentioned in the search result is not available, CSD is the primary source for such data). [Link]

-

Desiraju, G. R. (2007). Supramolecular chemistry and crystal engineering. Journal of Chemical Sciences, 119(5), 385-397. [Link]

-

Dunitz, J. D. (2003). The role of the amide group in molecular recognition. Chimia, 57(11), 703-709. (Note: While a direct link to this specific article is unavailable, the general topic is widely covered in supramolecular chemistry literature.) [Link]

-

Chang, Y., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 78(2), 123-132. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Padval, M. V., et al. (2021). Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences. CrystEngComm, 23(4), 857-867. [Link]

-

Varughese, S., et al. (2018). Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. Journal of the American Chemical Society, 140(21), 6684-6693. [Link]

-

American Chemical Society. (2018). Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. J. Am. Chem. Soc.[Link]

-

CCP4. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

-

Evans, G., & Wisedchaisri, G. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 249-272. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

PubChem. (n.d.). Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of hydrogen bonding in rigid-rod polymers: The crystal structure of a polybenzobisimidazole model compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). Retrieved from [Link]

-

Liu, X., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 17766-17781. [Link]

-

Grabowski, S. J. (2021). Analysis of Hydrogen Bonds in Crystals. Molecules, 26(21), 6433. [Link]

-

ResearchGate. (2021). (PDF) Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

-

Lynch, D. E., & McClure, M. L. (2008). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1978. [Link]

-

Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]

-

SciSpace. (n.d.). Top 2 Acta Crystallographica papers published in 1974. Retrieved from [Link]

Sources

- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Computational prediction of the supramolecular self-assembling properties of organic molecules: the role of conformational flexibility of amide moieties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. japtronline.com [japtronline.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(4-hydroxyphenyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)benzamide, a member of the benzanilide family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoyl group linked via an amide bond to a p-hydroxyphenyl moiety, provides a scaffold for hydrogen bonding, aromatic interactions, and potential biological activity. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications, from drug development to polymer science.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. As readily available, complete experimental spectra for this specific compound are not widely published, this guide adopts a predictive and methodological approach. By leveraging established principles and empirical data from precursor molecules and structurally related analogues, we will construct a detailed forecast of the expected spectroscopic data. This serves not only as a reference for this compound but also as a methodological workflow for the characterization of novel N-aryl amides.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about the connectivity, symmetry, and electronic nature of the molecule.

The Causality Behind NMR Experimental Choices

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent that effectively dissolves the analyte without introducing interfering signals is essential. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the compound, and its ability to participate in hydrogen bonding helps to resolve the labile N-H and O-H protons, which often appear as sharp, distinct signals rather than broad, unobservable peaks. Tetramethylsilane (TMS) is used as the internal standard, providing a zero reference point (0.00 ppm) for the chemical shift scale.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the amide proton, the phenolic proton, and the two aromatic rings. The electron-withdrawing nature of the carbonyl group will deshield the ortho protons of the benzoyl ring, shifting them downfield. Conversely, the electron-donating hydroxyl group on the other ring will shield its ortho and meta protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Cited Data Comparison |

| ~10.0 - 10.2 | Singlet | 1H | N-H (Amide) | Amide protons in N-aryl benzamides typically appear as a sharp singlet in this downfield region in DMSO-d₆. For example, the N-H proton in N-(4-chlorophenyl)benzamide is observed at 10.44 ppm.[1] |

| ~9.5 - 9.8 | Singlet | 1H | O-H (Phenol) | Phenolic protons are deshielded and their chemical shift is concentration-dependent. In p-aminophenol (in DMSO-d₆), the OH proton appears at 8.33 ppm.[2] Acylation of the amino group will deshield this proton further. |

| ~7.9 - 8.0 | Doublet (or m) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding. Protons ortho to the carbonyl in benzoic acid resonate around 8.12 ppm.[3] |

| ~7.5 - 7.6 | Multiplet | 3H | H-3', H-4', H-5' | These protons on the benzoyl ring are less affected by the carbonyl group and will appear in the typical aromatic region.[3][4] |

| ~7.4 - 7.5 | Doublet | 2H | H-2, H-6 | These protons are ortho to the amide nitrogen and meta to the hydroxyl group. Data for p-aminophenol shows aromatic protons between 6.37-6.50 ppm.[2] The benzoyl group will shift these downfield significantly. |

| ~6.7 - 6.8 | Doublet | 2H | H-3, H-5 | These protons are meta to the amide nitrogen and ortho to the electron-donating hydroxyl group, making them the most shielded aromatic protons.[2] |

Note: Numbering scheme provided in the diagram below.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale & Cited Data Comparison |

| ~165 - 166 | C=O (Amide Carbonyl) | The amide carbonyl carbon in N-aryl benzamides is consistently found in this region.[1] In benzoic acid, the carboxylic acid carbon is further downfield (~172 ppm), but amide formation shifts it slightly upfield.[5][6] |

| ~153 - 154 | C-4 | This carbon is directly attached to the electronegative oxygen of the hydroxyl group, causing a strong downfield shift. In p-aminophenol, the carbon bearing the OH group appears at 148.2 ppm.[2] |

| ~134 - 135 | C-1' | The quaternary carbon of the benzoyl ring, attached to the carbonyl group. |

| ~131 - 132 | C-1 | The quaternary carbon of the hydroxyphenyl ring, attached to the amide nitrogen. In p-aminophenol, the carbon bearing the amino group is at 140.7 ppm.[2] The acyl group will alter this shift. |

| ~131 - 132 | C-4' | The para carbon of the benzoyl ring. |

| ~128 - 129 | C-3', C-5' | Aromatic CH carbons on the benzoyl ring. |

| ~127 - 128 | C-2', C-6' | Aromatic CH carbons on the benzoyl ring. |

| ~122 - 123 | C-2, C-6 | Aromatic CH carbons ortho to the amide nitrogen. |

| ~115 - 116 | C-3, C-5 | Aromatic CH carbons ortho to the hydroxyl group, showing significant shielding. This is consistent with the values seen for p-aminophenol (115.2-115.5 ppm).[2] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A typical experiment uses a 30-45° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbon types.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Molecular Structure and Workflow

Caption: Standard workflow for NMR spectroscopic analysis.

Section 2: Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in dipole moment. Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. This complementarity is essential for a full vibrational analysis.

Theoretical Synergy: Why Use Both IR and Raman?

For this compound, the highly polar C=O, N-H, and O-H bonds will produce strong, characteristic absorption bands in the IR spectrum. In contrast, the vibrations of the non-polar aromatic rings (e.g., ring breathing modes) will be more prominent in the Raman spectrum. Using both techniques provides a more complete vibrational fingerprint of the molecule. For example, the carbonyl (C=O) stretch is typically strong in both, but symmetric aromatic stretches are often weak in IR and strong in Raman.

Predicted Key Vibrational Frequencies

The vibrational spectrum can be divided into the high-frequency region (X-H stretches) and the fingerprint region (<1600 cm⁻¹), which contains complex vibrations unique to the molecule.

| Wavenumber (cm⁻¹) | Technique | Intensity | Assignment | Rationale & Cited Data Comparison |

| ~3400 - 3200 | IR | Strong, Broad | O-H Stretch (Phenol) | The broadness is due to intermolecular hydrogen bonding. Phenolic O-H stretches are strong and prominent in this region. [7] |

| ~3300 - 3250 | IR | Strong, Sharp | N-H Stretch (Amide) | The N-H stretch in secondary amides is a sharp, intense band. In solid-state benzanilide, it appears around 3354 cm⁻¹. [8] |

| ~3100 - 3000 | IR / Raman | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene rings. |

| ~1650 - 1640 | IR / Raman | Very Strong (IR) / Strong (Raman) | Amide I Band (C=O Stretch) | This is one of the most intense and diagnostic bands for amides. Benzanilide shows a strong Amide I band at 1650 cm⁻¹. [9] |

| ~1610, ~1590 | IR / Raman | Strong | Aromatic C=C Stretch | Multiple bands are expected due to the vibrations of the two aromatic rings. |

| ~1540 - 1520 | IR | Strong | Amide II Band (N-H Bend + C-N Stretch) | A characteristic coupled vibration for secondary amides, strong in IR. Benzanilide exhibits this band at 1535 cm⁻¹. [9] |

| ~1270 - 1250 | IR | Strong | Amide III Band / C-O Stretch (Phenol) | This region will contain contributions from both the amide C-N stretch/N-H bend and the phenolic C-O stretch, likely resulting in a strong, complex band. |

Experimental Protocols: Vibrational Spectroscopy

FT-IR Spectroscopy (ATR Method)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

FT-Raman Spectroscopy

-

Sample Preparation: Place a few milligrams of the sample into a glass NMR tube or a dedicated aluminum sample holder.

-

Instrument Setup: Place the sample in the spectrometer's sample compartment.

-

Acquisition: Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the scattered light. The number of scans can range from 128 to 1024 depending on the sample's Raman scattering efficiency.

-

Data Processing: The instrument software processes the interferogram to generate the final Raman spectrum (Intensity vs. Raman Shift in cm⁻¹).

Visualization of Key Amide Vibrational Modes

Caption: Key IR-active vibrational modes of the secondary amide group.

Section 3: Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of multiple techniques. While each method provides valuable pieces of the puzzle, their combination allows for unambiguous structure confirmation and purity assessment. A discrepancy in one spectrum can be clarified by another, forming a self-validating system of analysis.

For instance, NMR confirms the precise proton and carbon framework, including the connectivity of the two distinct aromatic rings through the amide linkage. IR spectroscopy provides definitive evidence for the key functional groups—the secondary amide (N-H and Amide I/II bands) and the hydrogen-bonded phenol (broad O-H band). Raman spectroscopy complements this by confirming the aromatic skeletal structures. Together, these data points leave no ambiguity as to the identity and structure of this compound.

Comprehensive Characterization Workflow

Caption: Integrated workflow for the complete spectroscopic characterization.

Conclusion

This guide outlines a comprehensive, multi-technique spectroscopic approach for the characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectroscopy, we have constructed a detailed analytical profile of the molecule. The provided protocols and workflows serve as a practical blueprint for chemists and researchers, ensuring that compounds like this compound are analyzed with scientific rigor and integrity. This methodical approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, is essential for advancing research and development in fields where molecular precision is critical.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

-

Organic Spectroscopy International. (2018, February 15). p-Aminophenol. Retrieved from [Link]

-

Fei, C., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

-

Jayanthi, S., et al. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation... of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

- 1. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 3-Aminophenol(591-27-5) 1H NMR [m.chemicalbook.com]

- 9. proprep.com [proprep.com]

A Technical Guide to the Anti-Cancer Mechanisms of N-(4-hydroxyphenyl)benzamide and Its Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The N-(4-hydroxyphenyl)benzamide Scaffold in Oncology

The this compound core structure represents a versatile scaffold in the design of novel anti-cancer therapeutics. While the parent compound has demonstrated biological activity, its true potential is realized through a diverse array of derivatives that exhibit potent and multifaceted mechanisms of action against various cancer cell types. This technical guide provides an in-depth exploration of the core anti-cancer mechanisms attributed to this class of compounds, with a significant focus on the well-characterized synthetic retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), and other notable derivatives. We will dissect the signaling pathways, provide validated experimental protocols for mechanism elucidation, and present a cohesive narrative grounded in authoritative research.

Part 1: Core Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of this compound derivatives are not mediated by a single target but rather through the induction of a complex network of cellular responses, primarily culminating in apoptosis and cell cycle arrest.

Induction of Apoptosis: A Multi-pronged Approach

A hallmark of these compounds is their robust ability to trigger programmed cell death in cancer cells. This is achieved through the activation of several distinct, yet often interconnected, signaling cascades.

A predominant mechanism is the induction of overwhelming oxidative stress.[1] Several this compound derivatives have been shown to significantly increase intracellular levels of reactive oxygen species (ROS).[1][2] This surge in ROS disrupts mitochondrial homeostasis, leading to:

-

Mitochondrial Membrane Potential Collapse: The integrity of the mitochondrial membrane is compromised.

-

Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondria into the cytosol.[3][4]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9.[3][4] This, in turn, activates executioner caspases, such as Caspase-3, which dismantle the cell.

-

Modulation of Bcl-2 Family Proteins: The pro-apoptotic effects are further amplified by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thus increasing the critical Bax/Bcl-2 ratio that governs cell fate.[1][5]

Caption: ROS-Mediated Intrinsic Apoptosis Pathway.

The metabolite of Fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), initiates apoptosis through a signaling cascade that begins with ROS generation but also involves the endoplasmic reticulum.[6][7] This pathway includes:

-

ER Stress Response: Accumulation of ROS can lead to the misfolding of proteins within the ER, triggering the unfolded protein response (UPR).

-

JNK Activation: Prolonged ER stress activates c-Jun N-terminal Kinase (JNK).

-

Upregulation of Pro-apoptotic Proteins: This signaling cascade leads to the upregulation of pro-apoptotic factors like PLAcental Bone morphogenetic protein (PLAB).[7]

A distinct apoptotic mechanism has been identified for Fenretinide (4-HPR) in breast cancer cells.[8] 4-HPR induces the production of nitric oxide (NO) in a dose-dependent manner by increasing the expression of both inducible nitric oxide synthase (NOSII) and endothelial nitric oxide synthase (NOSIII).[8] The resulting increase in NO levels is directly correlated with the induction of apoptosis. This effect can be potentiated by interferon-gamma and tamoxifen, which further enhance NOSII expression.[8]

Perturbation of the Cell Cycle

In addition to inducing cell death, these compounds effectively halt the proliferation of cancer cells by inducing cell cycle arrest at critical checkpoints.

Fenretinide (4-HPR) has been shown to cause a significant reduction in cancer cell proliferation by inducing an accumulation of cells in the G0/G1 phase of the cell cycle.[9][10] This arrest prevents cells from entering the S phase, where DNA replication occurs. Mechanistically, this G1 block is associated with a significant suppression of c-myc gene expression, a key proto-oncogene that drives cell cycle progression.[9]

Other N-substituted benzamide derivatives have been found to potently induce cell cycle arrest at the G2/M transition.[4][11][12] This pre-mitotic checkpoint arrest prevents cells with damaged DNA from dividing, often shunting them towards an apoptotic fate. This G2/M block has been observed to be independent of p53 status in some cases, which is therapeutically significant for cancers with p53 mutations.[3][4]

Other Notable Anti-Cancer Mechanisms

Beyond apoptosis and cell cycle arrest, derivatives of the this compound scaffold have been engineered to target other critical cancer-related processes.

-

Inhibition of Tubulin Polymerization: The Fenretinide metabolite, 4-oxo-4-HPR, possesses a dual mechanism of action. Independent of its ROS-generating capabilities, it also functions as an antimicrotubule agent by inhibiting tubulin polymerization.[6][7] This disruption of the microtubule network leads to the formation of multipolar spindles and subsequent mitotic arrest.[7]

-

Histone Deacetylase (HDAC) Inhibition: Certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been specifically designed as HDAC inhibitors.[11][13] By inhibiting HDACs, these compounds alter chromatin structure and gene expression, leading to anti-proliferative effects.

-

Estrogen Receptor Modulation: The parent compound, 4-Hydroxyphenylbenzamide, has been identified as an estrogen receptor modulator, which contributes to its ability to inhibit the proliferation of human breast cancer cells.

Part 2: Data Summary

The following table summarizes the observed anti-proliferative activities of various this compound derivatives across different cancer cell lines.

| Derivative Name/Identifier | Cancer Cell Line(s) | Observed Effect(s) | IC50 Value(s) | Citation(s) |

| Fenretinide (4-HPR) | PC3 (Prostate) | G0/G1 arrest, reduced proliferation | ~1 µM for growth inhibition | [9] |

| Glioma cell lines | Apoptosis induction | 1-10 µM for viability reduction | [14] | |

| HTLV-I-transformed T-cells | G0/G1 arrest, massive apoptosis | Clinically achievable concentrations | [10][15] | |

| BJ-13 | Gastric cancer cells | ROS-mediated apoptosis | Not specified | [1] |

| Compound 8b | RPMI8226 (Multiple Myeloma) | G0/G1 arrest, ROS-mediated apoptosis | 0.12 ± 0.09 µM | [2] |

| Compound 5j | HCT116 (Colon), A549 (Lung) | HDAC inhibition, G2 arrest | 0.3 µM | [11] |

| Compound 5t | HCT116 (Colon), A549 (Lung) | HDAC inhibition, G2 arrest | 0.4 µM | [11] |

| Compounds 7 & 10 | K562, HL-60 (Leukemia) | Apoptosis, G2/M arrest | 1.42 - 2.53 µM | [16] |

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanisms of action described, a series of validated, self-supporting experimental workflows are required.

Workflow 1: Assessing Cytotoxicity and Apoptosis Induction

This workflow establishes the compound's anti-proliferative effects and confirms that the mode of cell death is apoptosis.

Caption: Experimental Workflow for Cytotoxicity and Apoptosis Analysis.

Protocol 1: Cell Viability (MTS Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative. Treat the cells and include a vehicle-only control. Incubate for 24, 48, or 72 hours.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with the compound at its determined IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Workflow 2: Elucidating Molecular Mechanisms

This workflow delves into the specific molecular changes underlying the observed apoptosis and cell cycle arrest.

Protocol 3: Cell Cycle Analysis

-

Cell Treatment & Harvesting: Treat cells as described in Protocol 2. Harvest the cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Protein Expression

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, Cytochrome c, p53, c-myc).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Measurement of Intracellular ROS

-

Cell Treatment: Treat cells in a 6-well plate with the compound for a short duration (e.g., 30 minutes to 6 hours).

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in serum-free media.

-

Analysis: Harvest the cells and analyze the fluorescence intensity via flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.

Conclusion and Future Perspectives

The this compound scaffold has given rise to a compelling class of anti-cancer agents with diverse and potent mechanisms of action. The ability of these compounds to simultaneously induce ROS-mediated apoptosis, trigger ER stress, and enforce cell cycle arrest underscores their therapeutic potential. Furthermore, the capacity for rational design to yield derivatives with novel activities, such as tubulin polymerization or HDAC inhibition, highlights the platform's versatility. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring synergistic combinations with existing chemotherapies, and identifying predictive biomarkers to guide their clinical application in stratified patient populations.

References

- Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.

- N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. PubMed.

- Meng, F., et al. (2020). Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM). Bioorganic Chemistry.

- Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry.

- 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. ResearchGate.

- This compound. Biosynth.

- Selective apoptosis induction by the cancer chemopreventive agent N-(4-hydroxyphenyl) retinamide is achieved by modulating mitochondrial bioenergetics in premalignant and malignant human prostate epithelial cells. ResearchGate.

- Induction of apoptosis by N-(4-hydroxyphenyl)retinamide in glioma cells. PubMed.

- N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. PubMed.

- Mechanism of action for N-substituted benzamide-induced apoptosis. PMC - NIH.

- Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.

- 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PubMed.

- A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. PubMed.

- COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS. PubMed Central.

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

- N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells. MD Anderson Cancer Center.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.

Sources

- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(4-hydroxyphenyl)retinamide induces growth arrest and apoptosis in HTLV-I-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis by N-(4-hydroxyphenyl)retinamide in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of N-(4-hydroxyphenyl)benzamide derivatives

An In-Depth Technical Guide to the Biological Activities of N-(4-hydroxyphenyl)benzamide Derivatives

Introduction

The this compound scaffold is a cornerstone in modern medicinal chemistry, representing a versatile and privileged structure for the development of novel therapeutic agents. This chemical framework, characterized by a benzamide group linked to a 4-hydroxyphenyl moiety, serves as a foundation for a diverse array of derivatives that exhibit a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers and drug development professionals due to their potential to modulate various physiological and pathological processes. The inherent structural features of the scaffold, including its capacity for hydrogen bonding and potential for diverse substitutions, allow for fine-tuning of its pharmacological properties.

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives. It delves into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action. By synthesizing technical data with field-proven insights, this document serves as an essential resource for scientists engaged in the discovery and development of next-generation therapeutics based on this remarkable chemical scaffold.

Core Biological Activities

The this compound core has been successfully modified to create derivatives with a wide range of therapeutic applications. The following sections detail the most significant and well-researched biological activities.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, targeting multiple pathways involved in tumor growth, proliferation, and survival.[1]

A primary area of investigation for these derivatives is their role as Histone Deacetylase (HDAC) inhibitors.[1] HDACs are enzymes critical to the epigenetic regulation of gene expression; their dysregulation is a common feature in many cancers.[1] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis (programmed cell death).[1][3]

Notably, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which incorporate an N-hydroxybenzamide group as a zinc-chelating moiety, have demonstrated potent HDAC inhibitory activity.[3] Specific derivatives have shown significant antiproliferative effects against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, with some also inducing cell-cycle arrest at the G2 phase.[3]

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA damage repair, making it a key target in cancer therapy.[4] Benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been designed as potent PARP-1 inhibitors.[4] One such derivative, compound 13f, demonstrated exceptional PARP-1 inhibitory activity (IC50 = 0.25 nM) and potent anticancer effects against human colorectal cancer cells (HCT116), with an IC50 value of 0.30 μM.[4][5] Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase, promotes DNA double-strand breaks, and ultimately induces apoptosis in cancer cells.[4]

The dysregulation of protein kinase signaling is a hallmark of cancer. N-(4-phenoxyphenyl)benzamide derivatives have been developed as novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[6] SPAK is part of a signaling cascade that can contribute to salt-sensitive hypertension, but its inhibition also has implications for cancer therapy.[6] Additionally, some N-arylbenzamide derivatives have been identified as competitive inhibitors of VEGFR-1 and VEGFR-2, key mediators of angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.

| Derivative Class | Target/Mechanism | Cell Line | IC50 Value | Reference |

| Thiophene substituted HPPB | HDAC Inhibition | HCT116 (Colon) | 0.3 µM | [3] |